Oxotremorine

Description

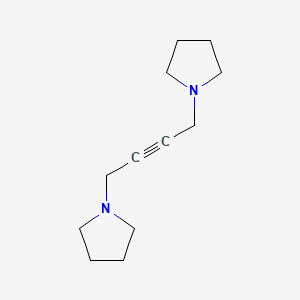

Structure

3D Structure

Properties

IUPAC Name |

1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-4,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUAJTLKVREZHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199004 | |

| Record name | Tremorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-73-0 | |

| Record name | 1,1′-(2-Butyne-1,4-diyl)bis[pyrrolidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tremorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tremorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tremorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TREMORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U817VZ1URQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxotremorine on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxotremorine, a synthetic tertiary amine, is a potent and non-selective agonist of muscarinic acetylcholine receptors (mAChRs). Its ability to cross the blood-brain barrier has made it an invaluable research tool for investigating the role of the central cholinergic system in various physiological and pathological processes, including learning, memory, and motor control. This technical guide provides a comprehensive overview of this compound's mechanism of action at the five muscarinic receptor subtypes (M1-M5), detailing its binding affinities, functional efficacies, and the intracellular signaling pathways it modulates.

Core Mechanism of Action

This compound mimics the action of the endogenous neurotransmitter acetylcholine by binding to and activating all five subtypes of muscarinic receptors. These receptors belong to the G protein-coupled receptor (GPCR) superfamily and are integral to the parasympathetic nervous system and various functions within the central nervous system. The five subtypes are broadly classified based on their primary G protein-coupling preference:

-

M1, M3, and M5 receptors typically couple to Gαq/11 proteins.

-

M2 and M4 receptors preferentially couple to Gαi/o proteins.

Activation of these distinct G protein pathways by this compound initiates a cascade of intracellular events, leading to diverse physiological responses.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's binding affinity and functional potency at the five human muscarinic receptor subtypes. It is important to note that specific Ki values for this compound at each individual cloned human muscarinic receptor subtype are not consistently reported in publicly available literature. The data presented are compiled from various studies and experimental systems, which may contribute to variability.

Table 1: Binding Affinity of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | pKi | Reference |

| M1 | [3H]N-methylscopolamine | Mouse cerebral cortex | 110 | 6.96 | [1] |

| M2 | [3H]N-methylscopolamine | Mouse cerebral cortex | 110 | 6.96 | [1] |

| M3 | [3H]N-methylscopolamine | Mouse cerebral cortex | 110 | 6.96 | [1] |

| M4 | [3H]N-methylscopolamine | Mouse cerebral cortex | 110 | 6.96 | [1] |

| M5 | Data not available | Data not available | - | - |

Note: The provided Ki value is for the displacement of [3H]N-methylscopolamine from a mixed receptor population in mouse cerebral cortex and may not represent the precise affinity for each individual human receptor subtype.

Table 2: Functional Potency of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | Functional Assay | Cell Line | EC50 (nM) | pEC50 | Reference |

| M1 | Calcium Flux | Nomad CHRM1 Cell Line | 917 | 6.04 | [2] |

| M2 | Calcium Current Inhibition | NG 108-15 hybrid cells | 140 (this compound-M) | 6.85 | [3] |

| M3 | Calcium Flux | HiTSeeker CHRM3 Cell Line | 41.1 | 7.39 | [4] |

| M4 | Calcium Mobilization (Gα15) | CHO-K1/M4/Gα15 cells | 88.7 (this compound-M) | 7.05 | [4] |

| M5 | Dopamine Release Modulation | Mouse Striatum | - | - | [5] |

Note: EC50 values can vary significantly depending on the specific functional assay, cell line, and receptor expression levels.

Signaling Pathways Modulated by this compound

The activation of muscarinic receptors by this compound initiates distinct downstream signaling cascades depending on the receptor subtype.

M1, M3, and M5 Receptor Signaling (Gαq/11 Pathway)

Upon binding of this compound to M1, M3, or M5 receptors, the associated Gαq/11 protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses such as smooth muscle contraction, glandular secretion, and neuronal excitation.

M2 and M4 Receptor Signaling (Gαi/o Pathway)

Activation of M2 and M4 receptors by this compound leads to the activation of the inhibitory Gαi/o protein. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gαi/o protein can directly modulate the activity of other effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and neuronal inhibition, and inhibition of voltage-gated calcium channels.

β-Arrestin Recruitment

In addition to G protein-mediated signaling, agonist binding to muscarinic receptors, including by this compound, can lead to the recruitment of β-arrestins. This process is typically initiated by G protein-coupled receptor kinases (GRKs) that phosphorylate the intracellular domains of the activated receptor. β-arrestins then bind to the phosphorylated receptor, leading to several consequences:

-

Desensitization: β-arrestin binding sterically hinders further G protein coupling, thus attenuating the primary signaling pathway.

-

Internalization: β-arrestins act as adaptor proteins, linking the receptor to the endocytic machinery (e.g., clathrin), which results in the removal of the receptor from the cell surface.

-

Signal Transduction: β-arrestins can also act as signal transducers themselves by scaffolding various signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), initiating a distinct wave of cellular signaling.

The extent to which this compound promotes β-arrestin-mediated signaling at each muscarinic receptor subtype is an area of active research and may contribute to the nuanced physiological effects of this compound.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic receptor M1 and M2 subtypes in the human eye: QNB, pirenzipine, this compound, and AFDX-116 in vitro autoradiography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Central and Peripheral Effects of Oxotremorine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxotremorine is a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist that has been instrumental as a research tool for decades. Its ability to cross the blood-brain barrier allows for the comprehensive study of both central and peripheral cholinergic effects. This document provides a detailed examination of the physiological and pharmacological actions of this compound, summarizing its effects on the central nervous system and peripheral organs. We present quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a comprehensive resource for professionals in neuroscience, pharmacology, and drug development.

Introduction and Mechanism of Action

This compound is a synthetic tertiary amine that mimics the action of acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[1] Unlike acetylcholine, it is not degraded by acetylcholinesterase, leading to a longer duration of action. Its lipophilic nature enables it to readily cross the blood-brain barrier, making it a powerful agent for investigating the central effects of muscarinic receptor activation.

Its N-methyl quaternary derivative, this compound-M (Oxo-M), does not cross the blood-brain barrier and is therefore used experimentally to isolate and study peripheral muscarinic effects.[2] While primarily a muscarinic agonist, some studies suggest that this compound-M can also directly potentiate NMDA receptors and may have actions at nicotinic acetylcholine receptors, indicating a broader, though less characterized, pharmacological profile.[3][4]

The five mAChR subtypes are G-protein coupled receptors (GPCRs) that mediate distinct downstream signaling cascades:

-

M1, M3, M5 Receptors: Couple primarily through Gαq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[5][6]

-

M2, M4 Receptors: Couple through Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The βγ subunits of these G-proteins can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7]

Signaling Pathways

The activation of distinct G-protein families by this compound underlies its diverse physiological effects. The following diagrams illustrate the canonical signaling pathways initiated by this compound at Gq/11- and Gi/o-coupled muscarinic receptors.

References

- 1. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective and Antioxidant Role of this compound-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Utilizing Oxotremorine in Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of oxotremorine, a key pharmacological tool for inducing and studying Parkinson's disease (PD)-like symptoms in preclinical models. We will delve into its mechanism of action, detailed experimental protocols, and the interpretation of quantitative data, offering a robust framework for researchers in the field of neurodegenerative disease and drug discovery.

Introduction: The Role of this compound in Parkinson's Research

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a dopamine deficit in the striatum, disrupting the delicate balance between dopamine and acetylcholine and resulting in the cardinal motor symptoms of PD: tremor, rigidity, bradykinesia, and postural instability. Animal models are indispensable for understanding PD pathophysiology and for the preclinical screening of potential therapeutic agents.[1]

This compound is a potent, centrally acting, selective muscarinic acetylcholine receptor agonist.[2][3] By stimulating these receptors, it mimics the cholinergic hyperactivity seen in the parkinsonian brain, reliably inducing symptoms such as tremor, ataxia, and spasticity in rodents.[2][3] This makes it an invaluable tool for creating acute, reversible models of parkinsonism, allowing for the rapid in vivo screening of compounds with potential anti-parkinsonian activity.[4][5][6]

Mechanism of Action: Cholinergic Dominance in the Basal Ganglia

This compound exerts its effects by non-selectively activating all five subtypes of muscarinic acetylcholine receptors (M1-M5).[3][7] In the context of Parkinson's disease models, its action on the M1 and M4 receptors within the basal ganglia is of particular importance.[8]

The motor symptoms of Parkinson's disease are largely attributed to an imbalance in the direct and indirect pathways of the basal ganglia, which are modulated by dopamine and acetylcholine.

-

Dopamine's Role: Dopamine, released from nigrostriatal neurons, typically excites the 'Go' (direct) pathway via D1 receptors and inhibits the 'No-Go' (indirect) pathway via D2 receptors, facilitating movement.

-

Acetylcholine's Role: Cholinergic interneurons in the striatum act in opposition, inhibiting the direct pathway and exciting the indirect pathway, thus suppressing movement.

In Parkinson's disease, the loss of dopamine leads to a state of relative cholinergic dominance. This compound pharmacologically reproduces this dominance by directly stimulating muscarinic receptors on striatal medium spiny neurons, leading to an over-inhibition of movement and the induction of tremor.

Caption: Simplified signaling pathway of this compound in the basal ganglia.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the use of this compound in preclinical models, derived from published literature.

Table 1: this compound Dosage for Inducing Parkinson's-like Symptoms

| Animal Model | Route of Admin. | Dose Range | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Mouse | Subcutaneous (SC) | > 50 µg/kg | Threshold for tremor induction | [9] |

| Mouse | Subcutaneous (SC) | 0.5 mg/kg | Induction of severe tremor for antagonist studies | [10] |

| Mouse | Intraperitoneal (IP) | 0.001 - 0.01 mg | Effects on repetitive behaviors (marble burying, grooming) | [11][12] |

| Rat | Subcutaneous (SC) | > 150 µg/kg | Threshold for tremor induction | [9] |

| Rat | Subcutaneous (SC) | 50 µg | Tremor induction (in conjunction with Tremorine) | [13] |

| Rat | Intraperitoneal (IP) | 0.1 - 0.8 mg/kg | Effects on sexual behavior (methscopolamine pretreated) |[14] |

Table 2: Pharmacological Modulation of this compound-Induced Tremor in Rats

| Modulating Agent | Class | Dose | Effect on this compound Tremor | Reference(s) |

|---|---|---|---|---|

| Propranolol | Non-selective beta-antagonist | Dose-dependent | Suppression | [15] |

| ICI 118,551 | Beta 2-selective antagonist | Dose-dependent | Reduction | [15] |

| Metoprolol | Beta 1-selective antagonist | N/A | No effect | [15] |

| Clenbuterol | Beta 2-agonist | Dose-dependent | Enhancement | [15] |

| Alaproclate | 5-HT uptake inhibitor | Dose-dependent | Enhancement | [9] |

| Atropine | Muscarinic antagonist | N/A | Complete block | [9] |

| Metitepine | Serotonin receptor antagonist | N/A | Block of alaproclate enhancement |[9] |

Detailed Experimental Protocols

Protocol 1: this compound-Induced Tremor Antagonism in Mice

This protocol is a standard method for screening potential anti-parkinsonian drugs by assessing their ability to counteract this compound-induced tremors.[4][10]

Materials:

-

Male mice (e.g., C57BL/6J or Swiss Webster), 20-25g

-

This compound sesquifumarate

-

Test agent (potential anti-parkinsonian drug)

-

Vehicle for test agent (e.g., saline, DMSO)

-

0.9% Saline solution

-

Observation cages (e.g., individual shoebox cages)

-

Stopwatch

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Test Agent Administration: Administer the test agent or its vehicle via the desired route (e.g., intraperitoneal - i.p., oral - p.o.). A typical pretreatment time is 15-30 minutes.[10][11]

-

This compound Administration: Inject this compound sesquifumarate (e.g., 0.5 mg/kg) subcutaneously (s.c.) at the nape of the neck.[10]

-

Observation: Immediately place each mouse in an individual observation cage.

-

Tremor Scoring: At fixed time points post-oxotremorine injection (e.g., 5, 10, and 15 minutes), observe each mouse for the severity of tremor.[10] A common scoring system is:

-

0: No tremor

-

1: Slight tremor, localized

-

2: Moderate tremor, involving the whole body

-

3: Severe, continuous tremor with ataxia

-

-

Data Analysis: Sum the tremor scores for each mouse across all time points to get a "Total Tremor Score".[10] Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the scores of the vehicle-treated group with the test agent-treated groups. A significant reduction in the Total Tremor Score indicates potential anti-parkinsonian activity.

Caption: Experimental workflow for the this compound-induced tremor model.

Protocol 2: Assessment of Repetitive Behaviors in Mice

This compound can also modulate repetitive behaviors, which have relevance to non-motor symptoms. This protocol, adapted from studies on mouse models of autism, can be applied to PD research.[11][12]

A. Marble Burying Test:

-

Prepare a standard mouse cage with 5 cm of clean bedding.

-

Evenly space 20 small glass marbles on the surface of the bedding.

-

Administer this compound (e.g., 0.01 mg/kg, i.p.) or vehicle 30 minutes prior to the test.[11]

-

Place a single mouse in the cage and leave it undisturbed for 30 minutes.

-

After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.

-

A reduction in the number of marbles buried indicates a decrease in repetitive/compulsive-like behavior.

B. Self-Grooming Test:

-

Administer this compound (e.g., 0.01 mg/kg, i.p.) or vehicle 30 minutes prior to the test.[11]

-

Place the mouse in a clean, empty cage without bedding to prevent distraction.

-

Allow a 10-minute habituation period.

-

Following habituation, record the mouse's behavior for 10 minutes.

-

Measure the cumulative time spent grooming (including face washing, body licking, and scratching).

-

A decrease in grooming time suggests an effect on repetitive motor patterns.

Advanced Applications and Considerations

Biochemical Analysis: Following behavioral testing in this compound-treated animals, brain tissue can be collected for biochemical analysis. In models where parkinsonism is first induced by a neurotoxin like 6-hydroxydopamine (6-OHDA), this compound can be used as a provocative agent.[16] Subsequent analysis can include measuring dopamine and its metabolites in the striatum via HPLC to correlate neurochemical changes with behavioral responses.

Histological Examination: Histological techniques are crucial for validating PD models.[1][17] While this compound itself does not cause the neurodegeneration characteristic of PD, it is used within neurotoxicant models (e.g., MPTP, 6-OHDA) where cell loss is a primary endpoint.[18] Techniques such as tyrosine hydroxylase (TH) immunohistochemistry can be used to quantify the loss of dopaminergic neurons in the substantia nigra.[18]

Electrophysiology: The effects of this compound on neuronal activity can be directly measured using in vivo or in vitro electrophysiology. Recordings from neurons in the substantia nigra pars compacta or striatum can reveal how cholinergic stimulation alters firing patterns, providing a cellular-level understanding of the tremorogenic effects.[19]

Caption: Logical relationship of this compound's effects in PD models.

Conclusion

This compound remains a cornerstone tool in Parkinson's disease research. Its ability to acutely and reversibly induce parkinsonian-like tremors provides a high-throughput, reliable, and cost-effective model for the initial screening and validation of novel anti-cholinergic and other anti-parkinsonian therapies. By understanding its mechanism of action and employing standardized, quantitative protocols, researchers can effectively leverage the this compound model to accelerate the discovery of new treatments for Parkinson's disease.

References

- 1. med.minia.edu.eg [med.minia.edu.eg]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Screening of antiparkinsonian agents | PPT [slideshare.net]

- 5. scilit.com [scilit.com]

- 6. academic.oup.com [academic.oup.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound treatment reduces repetitive behaviors in BTBR T+ tf/J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound treatment reduces repetitive behaviors in BTBR T+ tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Central muscarinic receptors and male rat sexual behavior: facilitation by this compound but not arecoline or pilocarpine in methscopolamine pretreated animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of this compound-induced tremor by central beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of this compound after nigrostriatal lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Histological Correlates of Neuroanatomical Changes in a Rat Model of Levodopa-Induced Dyskinesia Based on Voxel-Based Morphometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Oxotremorine in Alzheimer's Disease Research: A Technical Guide

Abstract

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating a deep and nuanced understanding of its underlying pathophysiology to develop effective therapeutic strategies. The cholinergic hypothesis, which posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in AD, has been a cornerstone of research for decades.[1] Within this framework, muscarinic acetylcholine receptors (mAChRs) have emerged as a key therapeutic target. Oxotremorine, a non-selective muscarinic receptor agonist, has been an invaluable pharmacological tool in the exploration of the cholinergic system's role in AD. This technical guide provides an in-depth overview of the use of this compound in AD research, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols and signaling pathway visualizations for researchers, scientists, and drug development professionals.

Introduction: The Cholinergic Hypothesis and Muscarinic Agonism

The cholinergic system is critically involved in cognitive processes such as learning and memory.[1] In Alzheimer's disease, there is a marked degeneration of cholinergic neurons and a reduction in acetylcholine (ACh) levels in the brain, which correlates with the severity of cognitive impairment.[1] Early therapeutic strategies focused on inhibiting acetylcholinesterase (AChE) to increase the synaptic availability of ACh. However, the efficacy of AChE inhibitors is often limited and can diminish as the disease progresses.

An alternative and complementary approach is the direct stimulation of postsynaptic muscarinic acetylcholine receptors. There are five subtypes of mAChRs (M1-M5), all of which are G protein-coupled receptors. The M1, M3, and M5 subtypes are primarily coupled to Gq/11 proteins, activating phospholipase C, while M2 and M4 receptors are coupled to Gi/o proteins, inhibiting adenylyl cyclase.[2] The M1 receptor subtype, in particular, is highly expressed in the hippocampus and cortex, brain regions essential for cognitive function, making it a prime target for therapeutic intervention in AD.[2]

This compound and its methylated analog, this compound-M, are potent, non-selective full agonists at all five muscarinic receptor subtypes.[3] As a tertiary amine, this compound can cross the blood-brain barrier, allowing for the investigation of its central effects.[3] In contrast, the quaternary amine this compound-M has limited central nervous system penetration and is primarily used in in vitro studies or to investigate peripheral effects.[3] This guide will focus on the application of both compounds in elucidating the role of muscarinic receptor activation in the context of AD pathology and cognitive function.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors. Its non-selective nature means it stimulates all five subtypes, leading to a broad range of physiological responses. In the context of Alzheimer's disease research, the activation of the M1 receptor is of particular interest due to its potential to mitigate key aspects of the disease's pathology.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is predominantly coupled to the Gq/11 protein.[2] Upon activation by an agonist such as this compound, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M1_Receptor [label="M1 Receptor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gq11 [label="Gq/11", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="Diacylglycerol\n(DAG)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="Ca2+", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sAPPalpha [label="sAPPα\n(Neuroprotective)", fillcolor="#34A853", fontcolor="#FFFFFF"]; alpha_secretase [label="α-secretase", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMDA_R [label="NMDA Receptor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LTP [label="Long-Term\nPotentiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tau [label="Tau", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GSK3b [label="GSK-3β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pTau [label="Hyperphosphorylated\nTau", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> M1_Receptor [label="binds"]; M1_Receptor -> Gq11 [label="activates"]; Gq11 -> PLC [label="activates"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="binds to receptor"]; ER -> Ca2 [label="releases"]; DAG -> PKC [label="activates"]; Ca2 -> PKC [label="activates"]; PKC -> alpha_secretase [label="activates"]; alpha_secretase -> sAPPalpha [label="promotes cleavage to"]; PKC -> NMDA_R [label="phosphorylates"]; NMDA_R -> LTP [label="enhances"]; PKC -> GSK3b [label="inhibits"]; GSK3b -> Tau [label="phosphorylates"]; Tau -> pTau;

{rank=same; this compound; M1_Receptor;} {rank=same; Gq11; PLC;} {rank=same; PIP2; IP3; DAG;} {rank=same; ER; Ca2; PKC;} {rank=same; alpha_secretase; NMDA_R; GSK3b;} {rank=same; sAPPalpha; LTP; Tau;} {rank=same; pTau;}

}

Activation of this pathway is linked to several neuroprotective effects relevant to Alzheimer's disease:

-

Promotion of Non-Amyloidogenic APP Processing: Activation of PKC has been shown to stimulate the activity of α-secretase, the enzyme responsible for cleaving amyloid precursor protein (APP) within the amyloid-beta (Aβ) sequence.[4] This cleavage produces the soluble and neuroprotective sAPPα fragment and prevents the formation of the neurotoxic Aβ peptide, which is a hallmark of AD.[5]

-

Modulation of Tau Phosphorylation: Glycogen synthase kinase 3β (GSK-3β) is a key enzyme involved in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. PKC can inhibit GSK-3β activity, thereby potentially reducing tau pathology.[6]

-

Enhancement of Synaptic Plasticity: M1 receptor activation and subsequent PKC activation can potentiate N-methyl-D-aspartate (NMDA) receptor function.[7][8] This modulation is crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[7][8]

M2 Muscarinic Autoreceptor Signaling

This compound also acts on M2 muscarinic receptors, which often function as presynaptic autoreceptors on cholinergic neurons. Activation of these Gi/o-coupled receptors leads to a decrease in intracellular cyclic AMP (cAMP) and subsequent inhibition of further acetylcholine release. This negative feedback mechanism is an important consideration in interpreting the effects of non-selective muscarinic agonists.

Quantitative Data from Preclinical Research

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound and this compound-M in models of Alzheimer's disease.

Table 1: Binding Affinities of Muscarinic Ligands

| Compound | Receptor Subtype(s) | Preparation | Ki or Kd | Reference |

| [3H]this compound-M | Muscarinic (high affinity) | Rat forebrain membranes | Kd1 = 2.5 ± 0.1 nM | [9] |

| [3H]this compound-M | Muscarinic (low affinity) | Rat forebrain membranes | Kd2 = 9.0 ± 4.9 µM | [9] |

| [3H]this compound-M | Muscarinic | Rat heart membranes | High affinity site only | [10] |

Table 2: In Vitro Efficacy of this compound in a Cellular Model of AD

| Cell Line | AD-Related Insult | This compound-M Concentration | Effect | Reference |

| Differentiated SH-SY5Y | Aβ1-42 (600 nM) | 10 µM | Increased cell survival | [11] |

| Differentiated SH-SY5Y | Aβ1-42 (600 nM) | 10 µM | Increased neurite length | [11] |

| Differentiated SH-SY5Y | Aβ1-42 (600 nM) | 10 µM | Counteracted DNA fragmentation | [11] |

| Differentiated SH-SY5Y | Aβ1-42 (600 nM) | 10 µM | Blocked oxidative stress | [11] |

| Differentiated SH-SY5Y | Aβ1-42 (600 nM) | 10 µM | Prevented mitochondrial dysfunction | [11] |

Table 3: In Vivo Efficacy of this compound in Animal Models of Cognitive Impairment

| Animal Model | Task | This compound Dose (Route) | Effect | Reference |

| Rats with nbM lesions | Passive Avoidance | 0.1 mg/kg (s.c.) | Ineffective alone, enhanced retention when combined with clonidine | [12] |

| Rats with kianic acid-induced cortical lesions | Passive Avoidance | Not specified | Reversed impairment in retention | [13] |

| Chronically stressed rats | Forced Swim Test | Not specified | Ameliorated depression-like behavior | [14] |

| Chronically stressed rats | Sucrose Consumption Test | Not specified | Ameliorated depression-like behavior | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound in Alzheimer's disease research.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of this compound-M against amyloid-beta-induced toxicity in a human neuroblastoma cell line.

// Nodes start [label="Start: Culture SH-SY5Y cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; differentiate [label="Differentiate cells with retinoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_abeta [label="Prepare Aβ1-42 oligomers", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat cells:\n1. Control\n2. Aβ1-42 alone\n3. This compound-M + Aβ1-42\n4. This compound-M alone", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate for 24-48 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; assess [label="Assess endpoints", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; viability [label="Cell Viability (MTT assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; morphology [label="Neurite Outgrowth (Microscopy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis (TUNEL assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ros [label="Oxidative Stress (ROS dye)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Analyze and compare data", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> differentiate; differentiate -> treat; prepare_abeta -> treat; treat -> incubate; incubate -> assess; assess -> viability [label="e.g."]; assess -> morphology [label="e.g."]; assess -> apoptosis [label="e.g."]; assess -> ros [label="e.g."]; viability -> end; morphology -> end; apoptosis -> end; ros -> end; }

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

-

Retinoic acid for differentiation

-

Aβ1-42 peptide

-

This compound-M

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Reagents for TUNEL assay, ROS detection, and immunocytochemistry

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in standard medium. To induce a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for several days.

-

Aβ1-42 Preparation: Prepare oligomeric Aβ1-42 according to established protocols. This typically involves dissolving the peptide in a suitable solvent (e.g., HFIP), drying it, and then reconstituting it in culture medium to allow for aggregation.

-

Treatment: Plate the differentiated SH-SY5Y cells. Treat the cells with Aβ1-42 (e.g., 600 nM) in the presence or absence of this compound-M (e.g., 10 µM).[11] Include control groups with vehicle and this compound-M alone.

-

Incubation: Incubate the cells for 24-48 hours.

-

Assessment of Neuroprotection:

-

Cell Viability: Perform an MTT assay to quantify the metabolic activity of the cells, which is an indicator of cell viability.

-

Neurite Outgrowth: Capture images of the cells and analyze neurite length and complexity using imaging software.

-

Apoptosis: Use a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.

-

Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using a fluorescent dye such as DCFDA.

-

In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines the use of in vivo microdialysis to measure extracellular acetylcholine levels in the hippocampus of freely moving rodents following the administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Anesthetic

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the hippocampus. Allow the animal to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF, typically containing an acetylcholinesterase inhibitor to prevent the degradation of acetylcholine, at a low flow rate (e.g., 1-2 µL/min).[15]

-

Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish a stable baseline of acetylcholine levels.

-

This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

-

Post-Administration Sample Collection: Continue to collect dialysate samples for several hours to monitor the effect of this compound on acetylcholine release.

-

Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Morris Water Maze for Spatial Memory Assessment

The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.

// Nodes start [label="Start: Habituate animal to testing room", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acquisition [label="Acquisition Phase (e.g., 4-5 days)\n- Hidden platform\n- Multiple trials per day\n- Varying start positions", fillcolor="#FBBC05", fontcolor="#202124"]; drug_admin [label="Administer this compound or vehicle\n(e.g., 30 min before trials)", fillcolor="#34A853", fontcolor="#FFFFFF"]; probe_trial [label="Probe Trial (e.g., Day 6)\n- Platform removed\n- Single 60s trial", fillcolor="#EA4335", fontcolor="#FFFFFF"]; record [label="Record and Analyze:\n- Escape latency\n- Path length\n- Time in target quadrant\n- Platform crossings", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Compare performance between groups", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> acquisition; acquisition -> drug_admin [style=dotted, label="Daily"]; drug_admin -> acquisition; acquisition -> probe_trial [label="After acquisition"]; probe_trial -> record; record -> end; }

Materials:

-

Circular water tank (1.5-2 m diameter)

-

Escape platform

-

Non-toxic substance to make the water opaque (e.g., tempera paint)

-

Video tracking system

-

This compound

Procedure:

-

Apparatus Setup: Fill the tank with water and make it opaque. Place a submerged escape platform in one quadrant of the tank. Use distal cues around the room for spatial navigation.

-

Acquisition Phase: For several consecutive days, conduct multiple training trials per day. In each trial, place the animal in the water at different starting positions and allow it to find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform. Record the escape latency and path length with the video tracking system.

-

Drug Administration: Administer this compound or vehicle at a specified time before the daily training trials.

-

Probe Trial: 24 hours after the last training trial, remove the platform and place the animal in the tank for a single probe trial (e.g., 60 seconds).

-

Data Analysis: Analyze the video tracking data to determine the time spent in the target quadrant (where the platform was located), the number of times the animal crossed the platform's former location, escape latency, and path length. Compare the performance of the this compound-treated group to the control group.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol describes the method for recording field excitatory postsynaptic potentials (fEPSPs) in hippocampal slices to assess the effect of this compound on LTP.

Materials:

-

Vibratome

-

Recording chamber

-

Artificial cerebrospinal fluid (aCSF)

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

This compound

Procedure:

-

Hippocampal Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute hippocampal slices (300-400 µm thick) using a vibratome in ice-cold aCSF.

-

Slice Recovery: Allow the slices to recover in a holding chamber with oxygenated aCSF for at least one hour.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.

-

Baseline Recording: Obtain a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

This compound Application: Bath-apply this compound at the desired concentration and continue baseline recording to observe any effects on basal synaptic transmission.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).

-

Post-HFS Recording: Record fEPSPs for at least one hour after HFS to measure the magnitude and stability of LTP.

-

Data Analysis: Normalize the fEPSP slopes to the pre-HFS baseline and compare the level of potentiation between control and this compound-treated slices.

Discussion and Future Directions

This compound has been a foundational tool in dissecting the role of the muscarinic cholinergic system in cognitive function and Alzheimer's disease pathology. Preclinical studies using this compound have provided strong evidence that activation of muscarinic receptors, particularly the M1 subtype, can exert neuroprotective effects and enhance cognitive performance in animal models. These effects are mediated through multiple downstream signaling pathways that converge on key aspects of AD pathology, including amyloid-beta production, tau phosphorylation, and synaptic plasticity.

However, the clinical translation of non-selective muscarinic agonists like this compound has been hampered by dose-limiting side effects, primarily due to the activation of peripheral M2 and M3 receptors. An early clinical trial with oral this compound in AD patients failed to show cognitive benefits and was associated with significant adverse events.[12] This highlights the critical need for the development of M1-selective agonists or positive allosteric modulators (PAMs) that can harness the therapeutic potential of M1 receptor activation while minimizing off-target effects.

Future research should continue to leverage this compound as a reference compound to validate new M1-selective agents. Furthermore, exploring the synergistic effects of M1 agonism with other therapeutic modalities, such as anti-amyloid or anti-tau therapies, could open new avenues for combination treatments for Alzheimer's disease. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of the cholinergic system and developing novel therapeutics for this devastating neurodegenerative disease.

References

- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. APP α-Secretase, a Novel Target for Alzheimer Drug Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholine receptors and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms [inis.iaea.org]

- 8. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of alpha- and beta-secretase activity by oxysterols: cerebrosterol stimulates processing of APP via the alpha-secretase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective and antioxidant properties of this compound-M, a non selective muscarinic acetylcholine receptors agonist, in cellular and animal models of Alzheimer disease [iris.unipa.it]

- 11. Neuroprotective and Antioxidant Role of this compound-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Animal models of Alzheimer's disease: behavior, pharmacology, transplants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound treatment restores hippocampal neurogenesis and ameliorates depression-like behaviour in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Chemical structure and synthesis of Oxotremorine and its analogs

An In-depth Technical Guide on the Chemical Structure and Synthesis of Oxotremorine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological activity of this compound and its key analogs. This compound, a potent and selective muscarinic acetylcholine receptor agonist, serves as a critical pharmacological tool for studying the cholinergic system.[1][2] Its analogs have been developed to explore structure-activity relationships and to achieve greater receptor subtype selectivity, offering potential therapeutic applications for various neurological disorders.[3]

Chemical Structure of this compound and Key Analogs

This compound is chemically known as 1-[4-(1-Pyrrolidinyl)-2-butynyl]-2-pyrrolidinone.[4] Its structure features a terminal alkyne, a pyrrolidinone ring, and a pyrrolidine ring, which are crucial for its muscarinic activity. Analogs are typically designed by modifying these key moieties to alter potency, efficacy, and receptor selectivity.

Core Structure: this compound

-

IUPAC Name: 1-(4-Pyrrolidin-1-ylbut-2-yn-1-yl)pyrrolidin-2-one[1]

-

Key Features: A central butynyl spacer connecting a pyrrolidinone ring and a pyrrolidine ring.

Key Analogs:

-

This compound-M (Methiodide salt): A quaternary ammonium salt of this compound, often used in functional assays.[5] Its positive charge generally restricts its ability to cross the blood-brain barrier. This compound-M is an orthosteric agonist of muscarinic acetylcholine receptors.

-

McN-A-343: A selective M₁ muscarinic receptor agonist. Its structure, 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride, is significantly different from this compound but maintains the butynyl scaffold.[6] It is considered a partial agonist whose selectivity arises from higher efficacy at M₁ and M₄ subtypes.[6]

-

BM-5 (N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide): A partial muscarinic agonist.[7][8] Modifications in the amide portion of the molecule distinguish it from this compound.[8]

-

N-methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]-acetamide: An analog featuring a hydroxyl group on the pyrrolidine ring, which can alter binding characteristics and selectivity.[9]

Synthesis of this compound and Analogs

The synthesis of this compound and its derivatives often involves the coupling of key intermediates containing the pyrrolidinone, pyrrolidine, and butynyl moieties.

General Synthesis of this compound

An improved synthesis of this compound has been described, which provides a more efficient route compared to earlier methods.[10][11] A common strategy involves the reaction of a propargyl-substituted pyrrolidinone with a pyrrolidine-containing fragment.

Illustrative Synthetic Scheme: A frequently employed method is the Mannich reaction involving propargyl alcohol, paraformaldehyde, and pyrrolidine to form 1-(4-pyrrolidino-2-butyn-1-ol), which is then converted to a halide and subsequently reacted with 2-pyrrolidinone.

An alternative synthesis involves reacting 2-pyrrolidinone with propargyl mesylate.[12]

Experimental Protocol: Synthesis of this compound-Related Hybrid-Type Allosteric Modulators[13]

This protocol describes the synthesis of hybrid molecules combining an this compound-like orthosteric fragment with an allosteric modulator fragment.

General Procedure for Synthesis:

-

Equimolar amounts of this compound (or a related dimethylamine derivative) and a desired monoquaternary bromide (the allosteric component) are dissolved in acetonitrile (30 mL/mmol).[12]

-

The solution is refluxed for 2 to 4 days. Reaction progress is monitored using Thin-Layer Chromatography (TLC) with an eluent of CH₃OH/0.2 M aqueous NH₄NO₃ (3:2).[12]

-

Upon completion, approximately half of the solvent is evaporated under reduced pressure.[12]

-

The resulting colorless solid is collected by filtration and recrystallized from 2-propanol/methanol.[12]

-

The crystalline product is filtered, washed with diethyl ether, and dried in a vacuum to yield the final salt.[12]

Caption: General workflow for the synthesis of this compound hybrid analogs.

Pharmacological Data and Activity

This compound and its analogs are characterized by their affinity and efficacy at the five muscarinic acetylcholine receptor subtypes (M₁-M₅). This data is crucial for understanding their pharmacological profile.

Agonist Potency at Muscarinic Receptors

The following table summarizes the potency (EC₅₀) and efficacy of this compound and selected analogs at different muscarinic receptor subtypes.

| Compound | Receptor | EC₅₀ (μM) | Efficacy | Assay System | Reference |

| This compound-M | M₄ | 0.14 | Full Agonist | Ca-current inhibition in NG 108-15 cells | [13] |

| McN-A-343 | M₁ | 4.3 | Partial Agonist | Phosphoinositide hydrolysis in CHO cells | [14] |

| McN-A-343 | M₃ | >100 | Low Efficacy | Phosphoinositide hydrolysis in CHO cells | [14] |

| Carbachol | M₄ | 2.0 | Full Agonist | Ca-current inhibition in NG 108-15 cells | [13] |

| Carbachol | M₁ | 4.2 | Full Agonist | Phosphoinositide hydrolysis in CHO cells | [14] |

Antagonist Binding Affinities

The binding affinity (Kᵢ or pKₐ) measures how strongly a ligand binds to a receptor.

| Compound | Receptor | pKᵢ / pA₂ | Assay System | Reference |

| UH 5 (analog) | M₃ | 5.3 (Kᵢ = 5.0 µM) | [³H]-NMS displacement in SK-N-SH cells | [15] |

| UH 5 (analog) | M₄ | 5.35 (Kᵢ = 4.5 µM) | [³H]-NMS displacement in NG108-15 cells | [15] |

| Pirenzepine | M₄ | 7.74 (pKB) | Ca-current inhibition in NG 108-15 cells | [13] |

| Himbacine | M₄ | 8.83 (pKB) | Ca-current inhibition in NG 108-15 cells | [13] |

| Methoctramine | M₄ | 7.63 (pKB) | Ca-current inhibition in NG 108-15 cells | [13] |

Signaling Pathways and Mechanism of Action

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine and its mimetics, like this compound.[16][17] There are five subtypes (M₁-M₅) which couple to different G proteins to initiate intracellular signaling cascades.[16]

-

M₁, M₃, and M₅ Receptors: These receptors primarily couple to G proteins of the Gₒ family.[17][18] Activation of Gₒ leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[18]

-

M₂ and M₄ Receptors: These receptors couple to G proteins of the Gᵢ/ₒ family.[19] Activation of Gᵢ/ₒ inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19] The βγ subunits of the G protein can also directly modulate ion channels, such as opening potassium channels.[16]

Caption: Muscarinic receptor signaling pathways activated by this compound.

Experimental Protocol: Radioligand Binding Assay

Binding assays are used to determine the affinity of a ligand for a receptor. This protocol is a generalized workflow for a competitive binding assay using a radiolabeled antagonist.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are prepared from cultured cells (e.g., CHO, SK-N-SH) or tissue homogenates.[15]

-

Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).[15]

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., an this compound analog) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: A typical experimental workflow for a radioligand binding assay.

Conclusion

This compound and its analogs remain indispensable tools in cholinergic research. The extensive library of synthesized compounds, coupled with detailed pharmacological characterization, has significantly advanced our understanding of muscarinic receptor function and has paved the way for the development of subtype-selective ligands for therapeutic intervention in diseases like Alzheimer's disease, schizophrenia, and Parkinson's disease.[1][16] The synthetic routes are well-established, allowing for the continued exploration of this important chemical space.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Pharmacological properties of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved synthesis of the enantiomers of BM-5 and their effects on the central in vivo release of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Derivatives of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetamide, N-methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]- | C11H18N2O2 | CID 536669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. AN IMPROVED SYNTHESIS OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selectivity of McN-A-343 in stimulating phosphoinositide hydrolysis mediated by M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functionalized congener approach for the design of novel muscarinic agents. Synthesis and pharmacological evaluation of N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 18. Muscarinic_acetylcholine_receptor [bionity.com]

- 19. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]

The Pharmacology of Oxotremorine M: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxotremorine M, the N-methyl quaternary derivative of the potent muscarinic agonist this compound, is a valuable pharmacological tool for the study of muscarinic acetylcholine receptors (mAChRs). As a non-selective agonist, it demonstrates high potency at all five mAChR subtypes (M1-M5). Unlike its parent compound, this compound M possesses a permanent positive charge, limiting its ability to cross the blood-brain barrier and making it a peripherally selective agent in vivo. This technical guide provides a comprehensive overview of the pharmacology of this compound M, including its binding affinities, functional potencies, and the intricate signaling pathways it activates. Detailed experimental protocols for key assays used in its characterization are also presented to facilitate further research and drug development endeavors.

Introduction

This compound M is a synthetic compound that mimics the action of the endogenous neurotransmitter acetylcholine at muscarinic receptors. Its utility in research stems from its high affinity and efficacy across the M1-M5 receptor subtypes, allowing for the robust activation of muscarinic signaling cascades. This property has made it an invaluable probe for dissecting the physiological and pathophysiological roles of these receptors in various tissues and cell types. This guide aims to consolidate the current understanding of this compound M's pharmacological profile, providing a detailed resource for researchers in the field of cholinergic pharmacology.

Quantitative Pharmacological Data

The affinity and functional potency of this compound M at the five human muscarinic acetylcholine receptor subtypes are summarized in the tables below. These data have been compiled from various studies employing radioligand binding and functional assays.

Table 1: Binding Affinities of this compound M for Muscarinic Acetylcholine Receptors

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| M1 | [3H]-N-Methylscopolamine | Mixture of tissues | - | - | [1] |

| M2 | [3H]-Oxotremorine-M | Rat heart membranes | - | - | [2] |

| M3 | [3H]-N-Methylscopolamine | Mixture of tissues | - | - | [1] |

| M4 | [3H]-N-Methylscopolamine | Mixture of tissues | - | - | [1] |

| M4 | [3H]-Oxotremorine-M | CHO-K1/M4/Gα15 cells | - | 88.7 | [3] |

| M1-M4 Mix | [3H]-Oxotremorine-M | Mixture of tissues | 2.5 (high affinity), 9000 (low affinity) | - | [1] |

Table 2: Functional Potencies of this compound M at Muscarinic Acetylcholine Receptors

| Receptor Subtype | Assay | Cell Line/Tissue | EC50 (µM) | Emax (% of control/max) | Reference |

| M1 | Phosphoinositide Hydrolysis | Bovine pial arteries | 8.9 | 590% over basal | [4] |

| M1 | NFAT Luciferase Reporter | HEK293 | Recommended range: 0.002 - 50 µM | - | [5] |

| M4 | Calcium Mobilization | CHO-K1/M4/Gα15 | 0.0887 | - | [3] |

Note: this compound M is generally considered a full agonist at M1-M4 receptors.

Experimental Protocols

The characterization of this compound M's pharmacology relies on a suite of in vitro assays. The following sections provide detailed methodologies for three key experimental protocols.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki or IC50) of this compound M for muscarinic receptors.

Objective: To measure the displacement of a radiolabeled antagonist (e.g., [3H]-N-Methylscopolamine) from muscarinic receptors by unlabeled this compound M.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand: e.g., [3H]-N-Methylscopolamine ([3H]-NMS).

-

Wash buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Incubation buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

This compound M stock solution.

-

Non-specific binding determinator: e.g., Atropine (1 µM).

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Thaw the cell membrane preparation on ice.

-

Dilute the membranes in ice-cold incubation buffer to a final protein concentration that yields adequate signal-to-noise ratio.

-

In a 96-well plate, add in the following order:

-

Incubation buffer.

-

A range of concentrations of this compound M.

-

Radioligand at a concentration near its Kd value.

-

For non-specific binding wells, add a saturating concentration of a high-affinity antagonist like atropine instead of this compound M.

-

For total binding wells, add incubation buffer instead of any competing ligand.

-

-

Initiate the binding reaction by adding the diluted cell membranes to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to muscarinic receptors upon agonist stimulation.

Objective: To quantify the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins following activation by this compound M.

Materials:

-

Cell membranes from cells expressing the muscarinic receptor of interest (e.g., CHO cells).[6]

-

[35S]GTPγS.

-

Assay buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

GDP (to reduce basal binding).

-

This compound M stock solution.

-

Non-specific binding determinator: unlabeled GTPγS.

-

96-well filter plates.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare cell membranes as for the radioligand binding assay.

-

In a 96-well plate, add in the following order:

-

Assay buffer containing GDP (the optimal concentration needs to be determined empirically).

-

A range of concentrations of this compound M.

-

Cell membranes.

-

-

Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through the filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity.

Data Analysis: The data are analyzed using non-linear regression to determine the EC50 (potency) and Emax (efficacy) of this compound M.

Phosphoinositide Hydrolysis Assay

This assay is used to measure the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates.

Objective: To measure the production of [3H]-inositol phosphates in cells expressing Gq/11-coupled muscarinic receptors in response to this compound M.

Materials:

-

Cells expressing the M1, M3, or M5 receptor subtype.

-

[3H]-myo-inositol.

-

Cell culture medium.

-

Stimulation buffer (e.g., a HEPES-buffered salt solution).

-

LiCl (to inhibit inositol monophosphatase).

-

This compound M stock solution.

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and counter.

Procedure:

-

Seed cells in multi-well plates and allow them to attach and grow.

-

Label the cells by incubating them with [3H]-myo-inositol in the culture medium for 24-48 hours.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a range of concentrations of this compound M for a defined time (e.g., 30-60 minutes) at 37°C.

-

Terminate the stimulation by adding a cold stop solution (e.g., perchloric acid or trichloroacetic acid).

-

Extract the inositol phosphates from the cells.

-

Separate the [3H]-inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography with Dowex resin.

-

Elute the total inositol phosphates and quantify the radioactivity by scintillation counting.

Data Analysis: The results are expressed as the amount of radioactivity in the inositol phosphate fraction. Dose-response curves are generated to determine the EC50 and Emax of this compound M.

Signaling Pathways

This compound M, as a non-selective muscarinic agonist, activates distinct signaling pathways depending on the receptor subtype it binds to. Muscarinic receptors are G protein-coupled receptors (GPCRs), and their subtypes are primarily differentiated by the G protein they couple to.[7]

M1, M3, and M5 Receptor Signaling (Gq/11-coupled)

The M1, M3, and M5 receptors predominantly couple to the Gq/11 family of G proteins.[8][9] Activation of these receptors by this compound M initiates a signaling cascade that leads to an increase in intracellular calcium.

Caption: Gq/11-mediated signaling pathway of M1, M3, and M5 receptors.

M2 and M4 Receptor Signaling (Gi/o-coupled)

The M2 and M4 receptors are coupled to the Gi/o family of G proteins.[7] Activation of these receptors by this compound M leads to the inhibition of adenylyl cyclase and modulation of ion channels.

Caption: Gi/o-mediated signaling pathway of M2 and M4 receptors.

Experimental Workflow Visualization

The following diagrams illustrate the typical workflows for the key experimental protocols described in this guide.

Radioligand Binding Assay Workflow

Caption: Workflow for a typical radioligand binding assay.

GTPγS Binding Assay Workflow

Caption: Workflow for a typical [³⁵S]GTPγS binding assay.

Phosphoinositide Hydrolysis Assay Workflow

Caption: Workflow for a phosphoinositide hydrolysis assay.

Conclusion

This compound M remains a cornerstone in the pharmacological toolkit for investigating the multifaceted roles of muscarinic acetylcholine receptors. Its high potency and non-selective nature, coupled with its peripheral selectivity, provide a unique profile for both in vitro and in vivo studies. This technical guide has provided a detailed summary of its quantitative pharmacology, the experimental methodologies used for its characterization, and the complex signaling pathways it initiates. It is anticipated that this comprehensive resource will aid researchers in designing and interpreting experiments aimed at furthering our understanding of cholinergic signaling and in the development of novel therapeutics targeting the muscarinic receptor family.

References

- 1. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]this compound (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]this compound-M binding to membranes prepared from rat brain and heart: evidence for subtypes of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors: dependence on agonist as well as receptor-subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]

Oxotremorine's Interaction with Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Oxotremorine, a potent synthetic cholinergic agent, serves as a cornerstone in muscarinic pharmacology research. This technical guide provides an in-depth analysis of its activation profile across the five muscarinic acetylcholine receptor subtypes (M1-M5), presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Data Summary: Receptor Activation Profile

This compound is a non-selective agonist for muscarinic acetylcholine receptors, meaning it can activate all five subtypes.[1] However, its efficacy and potency can vary between these subtypes, exhibiting characteristics of a full or partial agonist depending on the receptor and the specific signaling pathway being measured. Studies have indicated that this compound-M, a quaternary ammonium analog of this compound, acts as a full agonist at the M1, M3, and M5 receptors, while functioning as a partial agonist at the M2 and M4 receptors.

Quantitative Analysis of this compound-Receptor Interactions

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its analog, this compound-M, at human muscarinic receptor subtypes. These values are critical for understanding the compound's pharmacological profile and for designing experiments in drug development.

| Receptor Subtype | Ligand | Binding Affinity (Ki) in nM | Cell Line | Reference |

| M1 | This compound-M | 17 | CHO | [2] |

| M1 | This compound-M | 1.12 | CHO | [2] |

| M2 | This compound-M | - | - | - |

| M3 | This compound-M | - | - | - |

| M4 | This compound-M | - | - | - |

| M5 | This compound-M | - | - | - |

Table 1: Binding Affinity of this compound-M for Human Muscarinic Receptors. Note: A comprehensive table with values for all subtypes requires further data consolidation from multiple sources.

| Receptor Subtype | Ligand | Functional Potency (EC50) in µM | Assay Type | Cell Line | Reference | |---|---|---|---|---| | M1 | this compound M | 1 | Inhibition of M-current | Rat SCG neurons |[3] | | M1 | this compound M | 10 | Stimulation of tritium release | Rat SCG neurons |[3] | | M3 | this compound-M | -5.22 (log10 M) | β-arrestin recruitment | - |[4] | | M4 | this compound | - | Phosphoinositide Hydrolysis | HEK Gα15 |[5] |

Table 2: Functional Potency of this compound and its Analogs. Note: The diversity of functional assays (e.g., calcium mobilization, cAMP inhibition, ERK phosphorylation) results in a range of EC50 values.

Signaling Pathways Activated by this compound

Activation of muscarinic receptors by this compound initiates a cascade of intracellular signaling events. The specific pathway engaged is dependent on the receptor subtype and the G protein to which it couples.

-

M1, M3, and M5 Receptors: These subtypes predominantly couple to Gαq/11 proteins. Upon activation by this compound, this leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6]

-